molecular formula C24H31N5O2 B2766021 9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-46-1

9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2766021
M. Wt: 421.545
InChI Key: DXHZZMDLESQLLR-UHFFFAOYSA-N
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Description

This would typically include the compound’s molecular formula, molecular weight, and possibly its IUPAC name. The structure of the compound would be described in detail, including the types and locations of bonds.



Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be discussed.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s structure. The results would be interpreted to provide a detailed picture of the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity. The types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions would all be discussed.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined and discussed.


Scientific Research Applications

Regioselective Synthesis and Heterocyclic Compounds

Research by Majumdar et al. (2001) on pyrimidine annelated heterocycles showcases the synthetic versatility of similar structures. They demonstrated the regioselective synthesis of heterocyclic compounds from related precursors, highlighting the importance of such compounds in developing new chemical entities with potential biological activities (Majumdar et al., 2001).

Novel Synthesis Approaches

Ghorbani‐Vaghei et al. (2014) developed a one-pot synthesis method for new derivatives of pyran, illustrating the capability of efficiently creating complex molecules from simpler structures. This methodology can be pivotal in streamlining the synthesis of compounds including purine derivatives (Ghorbani‐Vaghei et al., 2014).

Applications in Neurodegenerative Disease Research

Research into benzyl-substituted tetrahydropyrazino[2,1-f]purinediones by Brunschweiger et al. (2014) demonstrates the potential of purine derivatives in treating neurodegenerative diseases. These compounds showed promise as multitarget drugs, capable of antagonizing adenosine receptors and inhibiting monoamine oxidases, which are key targets in neurodegenerative disease management (Brunschweiger et al., 2014).

Anti-inflammatory Activity

Kaminski et al. (1989) explored the anti-inflammatory activities of substituted analogs based on the pyrimidopurinedione ring system. Their findings underscore the potential of such compounds in developing new anti-inflammatory agents, contributing to a broader understanding of how purine derivatives can be utilized in medical research (Kaminski et al., 1989).

Safety And Hazards

The compound’s toxicity and potential hazards would be assessed. This might involve studying its effects on cells or organisms, and determining appropriate safety precautions for handling the compound.


Future Directions

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properties

IUPAC Name

9-cyclohexyl-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c1-16-8-7-9-18(12-16)15-29-22(30)20-21(26(3)24(29)31)25-23-27(13-17(2)14-28(20)23)19-10-5-4-6-11-19/h7-9,12,17,19H,4-6,10-11,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHZZMDLESQLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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